molecular formula C18H16N2O2 B4598870 1-[2-(3-ethyl-2H-indazol-2-yl)phenyl]-1,2-propanedione

1-[2-(3-ethyl-2H-indazol-2-yl)phenyl]-1,2-propanedione

Cat. No.: B4598870
M. Wt: 292.3 g/mol
InChI Key: RTMGJGJOIVCDEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3-ethyl-2H-indazol-2-yl)phenyl]-1,2-propanedione is a useful research compound. Its molecular formula is C18H16N2O2 and its molecular weight is 292.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.121177757 g/mol and the complexity rating of the compound is 437. The solubility of this chemical has been described as 32.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Material Science and Chemistry Applications

  • Synthesis and Characterization : A study on thienyl-containing β-diketones, including compounds structurally related to 1-[2-(3-ethyl-2H-indazol-2-yl)phenyl]-1,2-propanedione, highlighted the synthesis, characterization, and crystal structure analysis. These compounds exhibit keto-enol tautomerism and have implications in material science for their unique electronic and structural properties (Conradie, Muller, & Conradie, 2008).

  • Photosensitizers for Dental Resin Composites : Research into 1,2-diketones, closely related to the compound , has explored their utility as new visible light photosensitizers for dental resin composites. These compounds are investigated for improving the physical properties of dental resin, comparing their efficiency with traditional photosensitizers like camphorquinone (Sun & Chae, 2000).

  • Catalyst and Solvent Effects in Chemical Reactions : The enantioselective hydrogenation of 1-phenyl-1,2-propanedione, a compound similar to the one of interest, demonstrates the influence of catalyst selection and solvent effects on the yield and enantiomeric excess of the hydrogenated product. This research is pivotal for understanding the catalytic processes in synthetic organic chemistry (Toukoniitty et al., 2000).

Applications in Dentistry

  • Photopolymerization in Dental Resins : The efficiency of 1-phenyl-1,2-propanedione photosensitizers for the photopolymerization of dental resins has been assessed. These studies focus on optimizing dental materials for better mechanical properties and durability, comparing the performance of these photosensitizers with other components in dental resin formulations (Schroeder, Arenas, & Vallo, 2007).

Properties

IUPAC Name

1-[2-(3-ethylindazol-2-yl)phenyl]propane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-3-16-13-8-4-6-10-15(13)19-20(16)17-11-7-5-9-14(17)18(22)12(2)21/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMGJGJOIVCDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C=CC=CC2=NN1C3=CC=CC=C3C(=O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201476
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(3-ethyl-2H-indazol-2-yl)phenyl]-1,2-propanedione

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